3-(Furan-2-yl)propan-1-amine is a bifunctional aliphatic amine featuring a reactive furan heterocycle tethered to a primary amine via a three-carbon propyl linker. In procurement and material selection, this compound is primarily sourced as a versatile building block for pharmaceutical library synthesis, agrochemical development, and the design of thermo-reversible polymers via Diels-Alder chemistry. The propyl chain provides critical spatial separation between the electron-rich furan ring and the nucleophilic amine, yielding a predicted pKa of approximately 10.13. This baseline basicity makes it significantly more nucleophilic than shorter-chain analogs, ensuring high conversion rates in standard amide coupling, reductive amination, and SNAr workflows while preserving the furan moiety for downstream functionalization or target binding.
Substituting 3-(Furan-2-yl)propan-1-amine with its more common, shorter-chain analogs—such as furfurylamine (1-carbon linker) or 2-(furan-2-yl)ethan-1-amine (2-carbon linker)—often leads to process failure or reduced yields. Furfurylamine exhibits a significantly lower pKa (~9.12) due to the strong inductive effect of the adjacent oxygen, reducing its nucleophilicity in sterically hindered couplings and making it highly susceptible to oxidative degradation and polymerization upon storage. Conversely, the 2-carbon ethylamine analog is structurally predisposed to unwanted Pictet-Spengler-type intramolecular cyclizations during reactions with aldehydes, forming fused heterocyclic byproducts. The three-carbon propyl linker of CAS 4428-38-0 effectively breaks this cyclization pathway and insulates the amine from the furan's electronic influence, ensuring predictable, linear reactivity and superior shelf stability during industrial scale-up .
The basicity of furan-alkylamines is heavily dependent on linker length. 3-(Furan-2-yl)propan-1-amine exhibits a predicted pKa of ~10.13, whereas the industry-standard furfurylamine has a pKa of ~9.12. This full logarithmic unit difference translates to a 10-fold increase in basicity, significantly enhancing the nucleophilicity of the primary amine. In procurement terms, this allows for milder reaction conditions and higher yields during SNAr and challenging amide couplings, reducing the need for excess equivalents of the amine.
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~10.13 (CAS 4428-38-0) |
| Comparator Or Baseline | Furfurylamine (CAS 617-89-0), pKa ~9.12 |
| Quantified Difference | ~1.0 pKa unit higher basicity |
| Conditions | Standard aqueous prediction / physiological pH modeling |
Higher basicity ensures superior nucleophilicity in coupling reactions, allowing buyers to achieve higher yields in API synthesis without forcing conditions.
When reacting with carbonyls, 2-(furan-2-yl)ethan-1-amine is prone to electrophilic aromatic substitution at the furan ring, leading to unwanted cyclization. By extending the alkyl chain to three carbons, 3-(Furan-2-yl)propan-1-amine geometrically disfavors this specific 6-membered ring formation during standard imine formation and reductive amination. This structural modification dramatically improves the purity profile of the crude product mixture, directly reducing downstream chromatographic purification costs [1].
| Evidence Dimension | Susceptibility to Pictet-Spengler-type cyclization |
| Target Compound Data | Geometrically disfavored (high linear product purity) |
| Comparator Or Baseline | 2-(Furan-2-yl)ethan-1-amine (high cyclization byproduct formation) |
| Quantified Difference | Significant reduction in cyclic impurities |
| Conditions | Reductive amination with aldehydes/ketones in acidic media |
Eliminating predictable side reactions reduces purification bottlenecks and improves overall yield, making this compound highly preferable for scalable manufacturing.
Furfurylamine is notoriously sensitive to air and light, rapidly darkening due to oxidative polymerization and carbon dioxide absorption, which necessitates strict storage conditions. The three-carbon spacer in 3-(Furan-2-yl)propan-1-amine isolates the primary amine from the electron-rich diene system of the furan, significantly altering the oxidation potential. This structural buffer grants the compound superior shelf stability and handling robustness under standard laboratory and pilot-plant conditions, minimizing batch-to-batch variability caused by degraded starting materials.
| Evidence Dimension | Oxidative degradation and discoloration over time |
| Target Compound Data | Enhanced stability, standard handling |
| Comparator Or Baseline | Furfurylamine (rapid darkening, air-sensitive, requires strict inert storage) |
| Quantified Difference | Substantially longer shelf-life and reduced handling restrictions |
| Conditions | Ambient atmospheric exposure during storage and handling |
Improved stability lowers the risk of using degraded precursors, ensuring reproducible synthesis and reducing material waste for procurement teams.
The 3-carbon linker provides the ideal spatial geometry for extending the furan ring into hydrophobic or hydrogen-bonding pockets of target proteins, while the highly basic amine serves as an optimal attachment point for amide or urea linkages. It is prioritized over shorter analogs when designing flexible pharmacophores .
Leveraging the intact furan ring, this compound is used to functionalize polymer backbones. The furan moiety then acts as a diene in Diels-Alder reactions with maleimides, creating self-healing or thermo-reversible crosslinks. The propyl chain ensures the furan is sterically accessible, improving crosslinking efficiency compared to rigid furfurylamine .
Due to its resistance to intramolecular cyclization and improved shelf stability, 3-(Furan-2-yl)propan-1-amine is selected for pilot-scale synthesis of furan-containing agrochemicals, where high-yielding, clean reductive amination steps are critical for cost-effective manufacturing [1].
Corrosive;Irritant